![molecular formula C18H28N2O3S B11124318 1-(ethylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11124318.png)
1-(ethylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(ethylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a piperidine ring, and a carboxamide group.
Preparation Methods
The synthesis of 1-(ethylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the ethylsulfonyl group and the carboxamide group. The reaction conditions may vary, but common reagents include sulfonyl chlorides, amines, and carboxylic acids. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(ethylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The ethylsulfonyl group and the piperidine ring play crucial roles in binding to these targets, which may include enzymes or receptors. The compound’s effects are mediated through pathways that involve these molecular interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(ethylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(6-methylpyridin-3-yl)-2-4-(methylsulfonyl)phenyl ethanone: This compound shares the sulfonyl group but has a different core structure.
2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Another compound with a sulfonyl group, but with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C18H28N2O3S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-ethylsulfonyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H28N2O3S/c1-5-24(22,23)20-11-9-15(10-12-20)18(21)19-17-14(4)7-6-8-16(17)13(2)3/h6-8,13,15H,5,9-12H2,1-4H3,(H,19,21) |
InChI Key |
JLKOGIYVVMJFEG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC=C2C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chloro-4-fluoro-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B11124243.png)
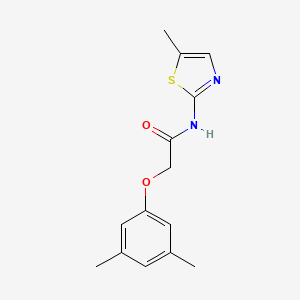
![N-cyclopentyl-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11124251.png)
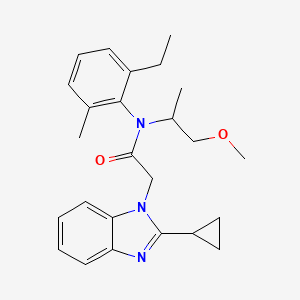
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B11124257.png)
![4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide](/img/structure/B11124265.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide](/img/structure/B11124268.png)
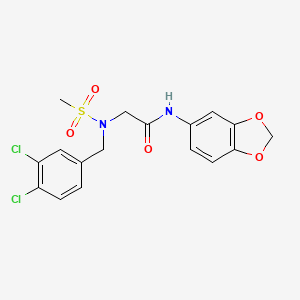
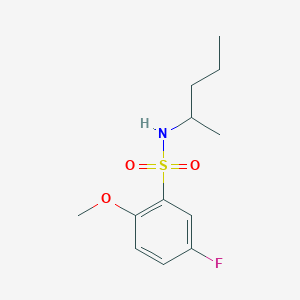
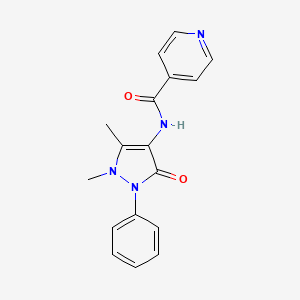
![1-(Pyridin-2-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B11124307.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B11124315.png)
![2-[(4-methoxybenzyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-4-carboxamide](/img/structure/B11124316.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B11124326.png)
